5-Thiazolecarboxylic acid, 2-[2-(2,4-dichlorophenoxy)ethyl]-4-methyl-
CAS No.: 927995-84-4
Cat. No.: VC16260124
Molecular Formula: C13H11Cl2NO3S
Molecular Weight: 332.2 g/mol
* For research use only. Not for human or veterinary use.
![5-Thiazolecarboxylic acid, 2-[2-(2,4-dichlorophenoxy)ethyl]-4-methyl- - 927995-84-4](/images/structure/VC16260124.png)
Specification
CAS No. | 927995-84-4 |
---|---|
Molecular Formula | C13H11Cl2NO3S |
Molecular Weight | 332.2 g/mol |
IUPAC Name | 2-[2-(2,4-dichlorophenoxy)ethyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
Standard InChI | InChI=1S/C13H11Cl2NO3S/c1-7-12(13(17)18)20-11(16-7)4-5-19-10-3-2-8(14)6-9(10)15/h2-3,6H,4-5H2,1H3,(H,17,18) |
Standard InChI Key | UDDJHZDYWSIRJH-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(SC(=N1)CCOC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a thiazole core—a five-membered heterocyclic ring containing one sulfur and one nitrogen atom—substituted at three positions:
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Position 2: A 2-(2,4-dichlorophenoxy)ethyl group, comprising an ethyl chain bridged to a 2,4-dichlorophenoxy moiety.
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Position 4: A methyl group (-CH₃).
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Position 5: A carboxylic acid (-COOH).
The molecular formula is C₁₄H₁₃Cl₂NO₃S, with a molecular weight of 346.23 g/mol (calculated from atomic masses: C=12, H=1, Cl=35.45, N=14, O=16, S=32).
Structural Analogues
Comparisons to similar thiazole derivatives, such as ethyl 2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate (CAS 842118-59-6), highlight the impact of substituents on physicochemical properties. For instance, replacing the fluorophenyl group with a dichlorophenoxyethyl chain increases molecular weight by approximately 81 g/mol and introduces greater lipophilicity due to the chlorine atoms .
Synthesis Methodologies
General Approach
While no direct synthesis route for this specific compound is documented, analogous pathways from patents and literature suggest a multi-step process:
Thiazole Ring Formation
The thiazole core can be synthesized via the Hantzsch thiazole synthesis, involving the reaction of thiourea with α-halo carbonyl compounds. For example, thiourea reacts with n-propanal and sulfonyl chloride in toluene at 70°C to form a 4-methylthiazole intermediate .
Oxidation to Carboxylic Acid
The final step involves oxidizing a methyl ester precursor to the carboxylic acid. A patent detailing the synthesis of 2-acetyl-5-thiazole formic acid (CN117567388B) employs potassium permanganate in aqueous sulfuric acid at 50–100°C for 4–5 hours . Applying this method, the methyl ester at position 5 would be oxidized to -COOH.
Physicochemical Properties
Predicted Properties
Based on structurally related compounds (Table 1), key properties include:
The elevated boiling point and density compared to fluorophenyl analogues reflect the molecular weight and polarity of the dichlorophenoxy group.
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